An In-Depth Technical Guide to 1-(phenylsulfonyl)-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(phenylsulfonyl)-1H-pyrazol-4-amine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2][3][4]. This document details the core chemical properties, proposes a robust synthetic pathway, and explores the reactivity and applications of this specific building block. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with technical data to serve as an authoritative resource for leveraging this compound in research and development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making it a "privileged scaffold" in drug design[2][4]. The introduction of a phenylsulfonyl group at the N1 position and an amine at the C4 position creates 1-(phenylsulfonyl)-1H-pyrazol-4-amine, a versatile intermediate. The phenylsulfonyl moiety can act as a hydrogen bond acceptor and modulate the electronic properties of the pyrazole ring, while the 4-amino group provides a key vector for further molecular elaboration and interaction with biological targets.
Derivatives of this core structure have shown promise as potent and selective inhibitors of key enzymes, such as Cyclin-Dependent Kinase 2 (CDK2), and as allosteric inhibitors of viral proteases, highlighting its potential in oncology and virology[5][6][7]. This guide aims to consolidate the known properties and project the scientific potential of this valuable chemical entity.
Caption: Chemical structure of 1-(phenylsulfonyl)-1H-pyrazol-4-amine.
Physicochemical and Computational Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data presented below are derived from commercial supplier information and computational models, providing a baseline for experimental design.
| Property | Value | Reference |
| CAS Number | 1208170-22-2 | [8] |
| Molecular Formula | C₉H₉N₃O₂S | [8] |
| Molecular Weight | 223.25 g/mol | [8] |
| Appearance | Solid (predicted) | |
| Purity (typical) | ≥98% | [8] |
| Storage Conditions | 2-8°C, sealed, dry | [8] |
Computational descriptors are critical in modern drug discovery for predicting a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).
| Descriptor | Value | Significance | Reference |
| Topological Polar Surface Area (TPSA) | 77.98 Ų | Predicts drug transport properties; values < 140 Ų are associated with good oral bioavailability. | [8] |
| LogP (Octanol-Water Partition Coeff.) | 0.7023 | Measures lipophilicity; affects solubility, membrane permeability, and metabolic stability. | [8] |
| Hydrogen Bond Acceptors | 5 | Influences solubility and binding to biological targets. | [8] |
| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. | [8] |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding affinity. | [8] |
Synthesis and Characterization
While various substituted analogs are described in the literature, a direct, optimized synthesis for the parent compound 1-(phenylsulfonyl)-1H-pyrazol-4-amine is not explicitly detailed. Here, we propose a robust and logical two-step synthetic pathway starting from commercially available 4-nitro-1H-pyrazole.
Rationale for Synthetic Strategy: This approach is predicated on the stability of the nitro group under sulfonylation conditions. The amine functionality is masked as a nitro group, which is a poor nucleophile, preventing side reactions at the C4-position. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol
Step 1: Synthesis of 1-(phenylsulfonyl)-4-nitro-1H-pyrazole
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To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.5 eq).
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Cool the mixture to 0°C in an ice bath.
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Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.
Step 2: Synthesis of 1-(phenylsulfonyl)-1H-pyrazol-4-amine
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Dissolve the 1-(phenylsulfonyl)-4-nitro-1H-pyrazole intermediate (1.0 eq) in ethanol.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is ~8.
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Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or flash chromatography to afford the final product.
Characterization
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¹H NMR: Expected signals would include two singlets for the pyrazole C3-H and C5-H protons, a broad singlet for the -NH₂ protons (which may exchange with D₂O), and multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the phenylsulfonyl group.
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¹³C NMR: Signals corresponding to the pyrazole ring carbons and the phenylsulfonyl carbons are expected.
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Mass Spectrometry (HRMS): The calculated m/z for [M+H]⁺ (C₉H₁₀N₃O₂S⁺) is 224.05.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching (amine, ~3300-3400 cm⁻¹), S=O stretching (sulfonyl, ~1350 and 1160 cm⁻¹), and aromatic C=C stretching.
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification, making it an ideal starting point for generating a library of diverse analogs for structure-activity relationship (SAR) studies.
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The 4-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It can readily undergo:
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Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine (Schiff base), which can be reduced to a secondary amine[5].
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form diarylamines.
-
-
The Pyrazole Ring: The phenylsulfonyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. However, the C5 position remains the most likely site for substitution under forcing conditions.
Caption: Key derivatization pathways from the core scaffold.
Applications in Drug Discovery
The 1-(phenylsulfonyl)pyrazole scaffold is a validated pharmacophore in several therapeutic areas.
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Antiviral Agents: A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized as potential antiviral agents. These compounds were evaluated against a panel of RNA and DNA viruses, demonstrating the utility of this core in identifying new inhibitors for pathogens of public health significance[5]. The 1-phenylsulfonyl fragment was specifically chosen based on its presence in earlier allosteric inhibitors of the West Nile Virus (WNV) NS2B-NS3 proteinase[5].
-
Anticancer Agents (Kinase Inhibitors): Pyrazole derivatives are prominent in oncology research[1]. The phenylsulfonyl moiety has been bioisosterically replaced with pyrazole derivatives in the development of novel CDK2 inhibitors[6][7]. This strategy led to the discovery of potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with single-digit nanomolar inhibitory concentrations against CDK2. This highlights that the 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold itself represents a valuable starting point for designing new kinase inhibitors by exploring similar bioisosteric replacements or by using the 4-amino group as an anchor to target the hinge region of kinase active sites.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or face protection[11][12][13].
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11][12]. An eyewash station and safety shower should be readily accessible.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling[11][13].
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 2-8°C[8][11][14].
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[11][12].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[11][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[11][13].
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell[11].
-
Conclusion
1-(Phenylsulfonyl)-1H-pyrazol-4-amine is a high-value chemical scaffold with demonstrated relevance in modern drug discovery. Its combination of a proven pharmacophore (pyrazole), a modulating sulfonyl group, and a reactive amino handle provides a robust platform for the synthesis of diverse chemical libraries. The proposed synthetic route offers a reliable method for its preparation, and its known applications in antiviral and anticancer research underscore its potential for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their discovery programs.
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